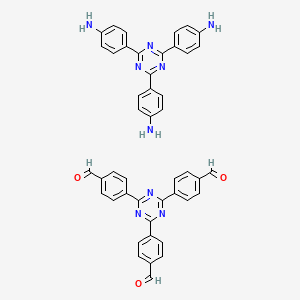
Tti-cof
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tti-cof, or triphenyl triazine imine covalent organic framework, is a type of covalent organic framework (COF) characterized by its crystalline, porous structure. Covalent organic frameworks are a class of materials constructed from organic building blocks linked by strong covalent bonds. These frameworks exhibit high thermal stability, chemical versatility, and a highly ordered structure, making them suitable for various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl triazine imine covalent organic framework typically involves the acid-catalyzed condensation of two building blocks: a nitrogen-rich triphenyl triazine core functionalized with aldehyde peripheral groups and an amine . This reaction is carried out under solvothermal conditions, which involve heating the reactants in a solvent at elevated temperatures and pressures to promote the formation of the covalent organic framework.
Industrial Production Methods
Industrial production of triphenyl triazine imine covalent organic framework follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Post-synthetic modifications, such as sulfur-assisted chemical conversion, can be employed to enhance the chemical stability and electron beam stability of the framework .
化学反应分析
Types of Reactions
Triphenyl triazine imine covalent organic framework undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the post-synthetic transformation of the imine linkage into a thiazole linkage through sulfur-assisted chemical conversion .
Common Reagents and Conditions
Common reagents used in the reactions involving triphenyl triazine imine covalent organic framework include elemental sulfur, which facilitates the conversion of imine linkages to thiazole linkages under elevated temperatures . Other reagents may include oxidizing agents for oxidation reactions and reducing agents for reduction reactions.
Major Products
The major products formed from these reactions include thiazole-linked covalent organic frameworks, which exhibit enhanced chemical stability and electron beam stability compared to the original imine-linked frameworks .
科学研究应用
Triphenyl triazine imine covalent organic framework has a wide range of scientific research applications:
作用机制
The mechanism by which triphenyl triazine imine covalent organic framework exerts its effects involves the interaction of its molecular structure with various targets and pathways. For example, in photocatalytic reactions, the photogenerated electrons and holes on the framework play crucial roles in facilitating the reactions . The framework’s ability to undergo post-synthetic modifications, such as the conversion of imine linkages to thiazole linkages, enhances its chemical stability and electron beam stability, enabling its use in various applications .
相似化合物的比较
Triphenyl triazine imine covalent organic framework can be compared with other similar covalent organic frameworks, such as:
Benzothiazole-linked covalent organic framework: Exhibits superior chemical stability and photoresponse, making it suitable for photocatalytic applications.
Nitrone-linked covalent organic framework: Obtained through post-synthetic transformation of imine- and amine-linked covalent organic frameworks, offering high crystallinity and large surface areas.
Olefin-linked covalent organic framework: Developed for applications requiring high chemical robustness.
The uniqueness of triphenyl triazine imine covalent organic framework lies in its ability to undergo post-synthetic modifications, such as sulfur-assisted chemical conversion, to enhance its chemical stability and electron beam stability .
属性
分子式 |
C45H33N9O3 |
|---|---|
分子量 |
747.8 g/mol |
IUPAC 名称 |
4-[4,6-bis(4-aminophenyl)-1,3,5-triazin-2-yl]aniline;4-[4,6-bis(4-formylphenyl)-1,3,5-triazin-2-yl]benzaldehyde |
InChI |
InChI=1S/C24H15N3O3.C21H18N6/c28-13-16-1-7-19(8-2-16)22-25-23(20-9-3-17(14-29)4-10-20)27-24(26-22)21-11-5-18(15-30)6-12-21;22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-15H;1-12H,22-24H2 |
InChI 键 |
OMQUSUAEALSXAF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O.C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


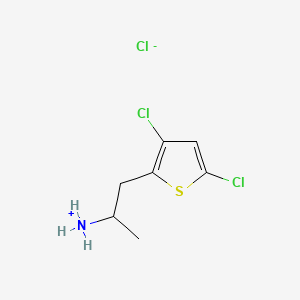
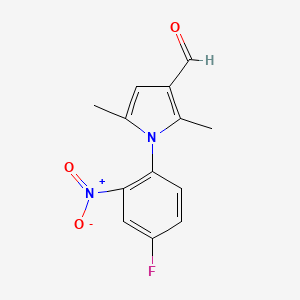
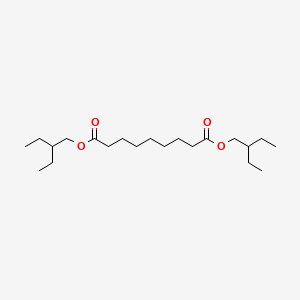

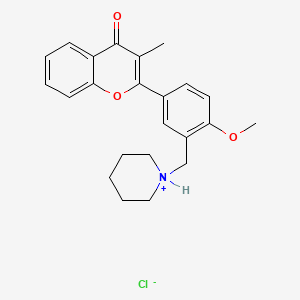
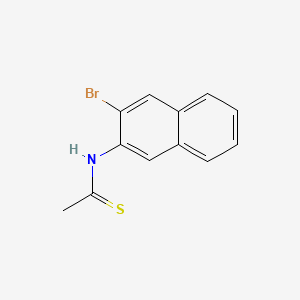

![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)

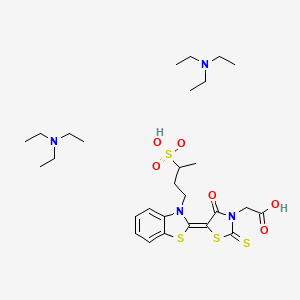
![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
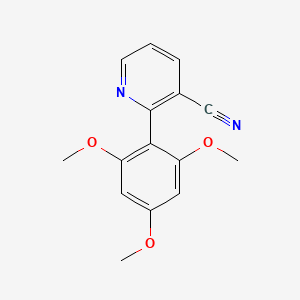
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
![3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13782080.png)
